2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid
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Overview
Description
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO5S It is characterized by the presence of a fluorosulfonyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid typically involves the introduction of the fluorosulfonyl group onto a methoxyphenylacetic acid precursor. One common method involves the reaction of 2-methoxyphenylacetic acid with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid moiety can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamide or sulfonate derivatives.
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of methoxyphenylethanol or methoxyphenylacetaldehyde.
Scientific Research Applications
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive fluorosulfonyl group.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid involves its reactivity towards nucleophiles. The fluorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This reactivity can be exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Fluorosulfonyl)difluoroacetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2-(Fluorosulfonyl)benzoic acid
Uniqueness
2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is unique due to the presence of both a fluorosulfonyl group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFSLBNPROVCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137569-56-1 |
Source
|
Record name | 2-[5-(fluorosulfonyl)-2-methoxyphenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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